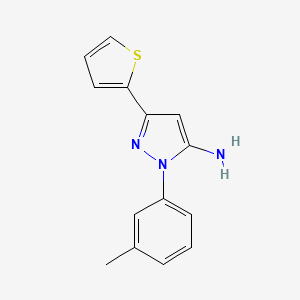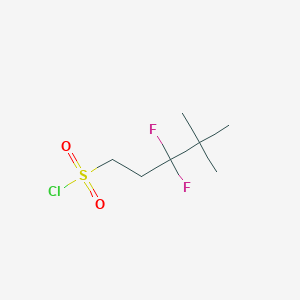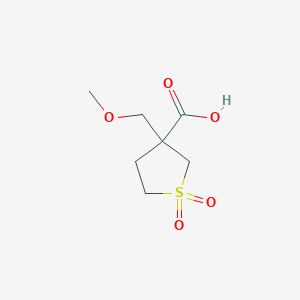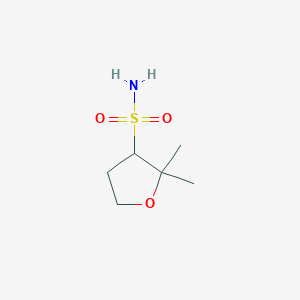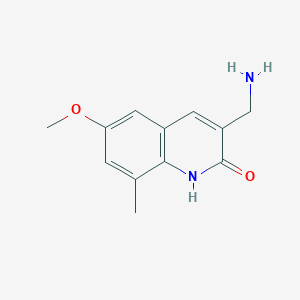![molecular formula C10H19NO2 B13179603 4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an amino group, a hydroxyl group, and a 7-oxabicyclo[2.2.1]heptane moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol typically involves multiple steps, starting from readily available precursors. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the amino and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The 7-oxabicyclo[2.2.1]heptane moiety provides structural rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- 2-methylidene-7-oxanorbornane
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
Uniqueness
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol is unique due to its combination of functional groups and bicyclic structure. This combination imparts distinct reactivity and biological activity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-amino-2-(7-oxabicyclo[2.2.1]heptan-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-10(12,4-5-11)8-6-7-2-3-9(8)13-7/h7-9,12H,2-6,11H2,1H3 |
InChI Key |
CTKDDMKNNSHVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1CC2CCC1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


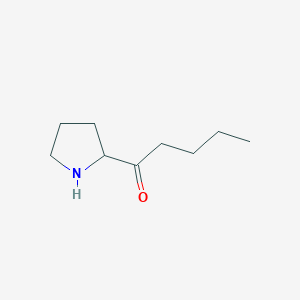
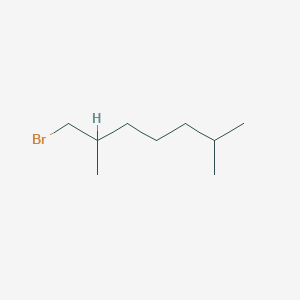
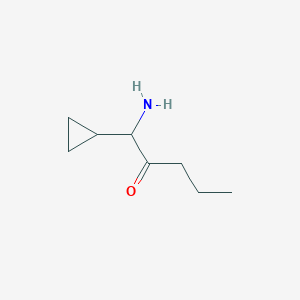
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
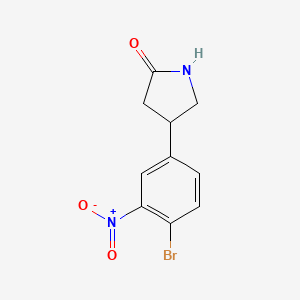
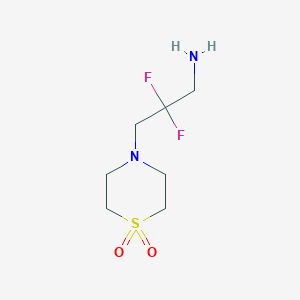
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
